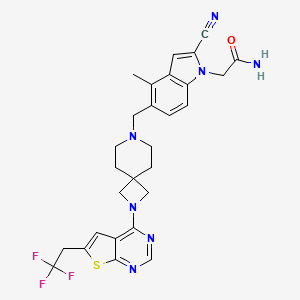

BAY-155

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H28F3N7OS |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide |

InChI |

InChI=1S/C28H28F3N7OS/c1-17-18(2-3-23-21(17)8-19(11-32)38(23)13-24(33)39)12-36-6-4-27(5-7-36)14-37(15-27)25-22-9-20(10-28(29,30)31)40-26(22)35-16-34-25/h2-3,8-9,16H,4-7,10,12-15H2,1H3,(H2,33,39) |

InChI Key |

KMCCLTBDFVCDLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2CC(=O)N)C#N)CN3CCC4(CC3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BAY-155 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of BAY-155, a potent and selective small molecule inhibitor, in the context of Acute Myeloid Leukemia (AML). We will delve into its molecular interactions, downstream cellular effects, and the experimental evidence that substantiates its therapeutic potential, particularly in AML subtypes with Mixed-Lineage Leukemia (MLL) gene rearrangements.

Introduction to this compound and its Therapeutic Rationale in AML

Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A specific subset of AML, often associated with a poor prognosis, is driven by chromosomal translocations involving the MLL gene (also known as KMT2A). These rearrangements result in the production of oncogenic MLL fusion proteins that are critical for leukemia initiation and maintenance.

The protein menin, encoded by the MEN1 gene, plays a crucial role as a cofactor for MLL fusion proteins. The interaction between menin and the N-terminal portion of MLL is essential for the recruitment of this oncogenic complex to target genes, leading to the aberrant expression of genes that drive leukemogenesis, such as HOXA9 and MEIS1.[1][2]

This compound is a novel, highly selective, and potent small molecule inhibitor designed to specifically disrupt the protein-protein interaction between menin and MLL.[3] By inhibiting this critical interaction, this compound aims to reverse the aberrant gene expression program driven by MLL fusion proteins, thereby inhibiting the proliferation of leukemia cells and inducing their differentiation.[4][5] This targeted approach offers a promising therapeutic strategy for MLL-rearranged AML.

The Molecular Mechanism of Action of this compound

This compound's primary mechanism of action is the direct and high-affinity binding to menin, which physically obstructs its interaction with MLL fusion proteins. This disruption is the initiating event that leads to the downstream anti-leukemic effects.

Disruption of the Menin-MLL Interaction

Isothermal Titration Calorimetry (ITC) experiments have confirmed a direct 1:1 binding stoichiometry between this compound and menin. This binding competitively inhibits the interaction between menin and the MLL component of the oncogenic fusion protein.

Downregulation of Key Leukemogenic Genes

The disruption of the menin-MLL complex by this compound leads to the eviction of this complex from the chromatin of target genes. This results in a significant downregulation of the expression of key genes essential for leukemic cell survival and proliferation. Notably, this compound treatment leads to a strong and dose-dependent downregulation of MEIS1 expression.[2][4]

Induction of Myeloid Differentiation

Concurrently with the downregulation of pro-leukemic genes, this compound treatment induces the upregulation of genes associated with myeloid differentiation. Specifically, the expression of MNDA and the cell surface marker CD11b is significantly increased following treatment with this compound.[4][6] This indicates a shift from a proliferative, undifferentiated state to a more mature, differentiated myeloid phenotype.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Caption: Mechanism of action of this compound in MLL-rearranged AML.

Quantitative Analysis of this compound Activity

The anti-leukemic activity of this compound has been quantified through various preclinical studies, demonstrating its high potency and selectivity for MLL-rearranged AML cell lines.

In Vitro Proliferation Inhibition

This compound exhibits potent anti-proliferative effects in MLL-rearranged AML cell lines. The half-maximal inhibitory concentrations (IC50) for this compound are in the low nanomolar range for these sensitive cell lines, while being significantly higher in non-MLL-rearranged AML cells, highlighting its selectivity.

| Cell Line | MLL Rearrangement | This compound IC50 (nM) | MI-503 IC50 (nM) | Fold Improvement (vs. MI-503) |

| MV4;11 | MLL-AF4 | 8[2][4][5] | 22.4 | 2.8-fold |

| MOLM-13 | MLL-AF9 | 10.7 | 67.4 | 6.3-fold |

| HL60 | No MLL rearrangement | >10,000 | >10,000 | - |

| Jurkat | No MLL rearrangement | >10,000 | >10,000 | - |

Data compiled from Brzezinka K, et al. Cancers (Basel). 2020.

Biophysical Binding Affinity

Isothermal Titration Calorimetry (ITC) was used to determine the binding affinity of this compound to menin.

| Compound | Binding Affinity (KD) (nM) | Stoichiometry (N) |

| This compound | 75 | 1.06 |

| MI-503 | 94 | N/A |

Data from Brzezinka K, et al. Cancers (Basel). 2020.

In Vivo Efficacy in Xenograft Models

The therapeutic efficacy of this compound has been demonstrated in in vivo xenograft models of MLL-rearranged AML. Treatment with this compound resulted in a significant reduction in tumor growth and improved survival in mice bearing MV4;11 or MOLM-13 tumors.

(Specific quantitative data on tumor growth inhibition and survival from in vivo studies would be included here if available in the source material.)

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard CellTiter-Glo® Luminescent Cell Viability Assay.

Caption: Workflow for the cell proliferation assay.

Quantitative Real-Time PCR (qRT-PCR)

The effect of this compound on the expression of target genes was quantified by qRT-PCR.

Caption: Workflow for qRT-PCR analysis of gene expression.

Isothermal Titration Calorimetry (ITC)

The direct binding of this compound to menin was characterized by ITC.

Caption: Workflow for Isothermal Titration Calorimetry.

In Vivo Xenograft Model

The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model.

Caption: Workflow for the in vivo xenograft model.

Conclusion

This compound represents a promising targeted therapy for Acute Myeloid Leukemia with MLL rearrangements. Its mechanism of action is well-defined, involving the specific disruption of the critical menin-MLL interaction, which leads to the downregulation of key leukemogenic genes and the induction of myeloid differentiation. The potent and selective anti-leukemic activity of this compound, demonstrated in both in vitro and in vivo preclinical models, provides a strong rationale for its further clinical development as a novel therapeutic agent for this high-risk AML subtype. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data and detailed experimental methodologies, to inform ongoing research and drug development efforts in the field of AML.

References

- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MLL–Menin Interaction is a Therapeutic Vulnerability in NUP98-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]

BAY-155: A Technical Guide to a Potent Menin-MLL Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (menin-MLL) protein-protein interaction. This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements. By disrupting the menin-MLL complex, this compound offers a targeted therapeutic strategy to reverse the leukemogenic activity of MLL fusion proteins. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

The interaction between the nuclear protein menin, encoded by the MEN1 gene, and the MLL1 (KMT2A) protein is essential for the oncogenic activity of MLL fusion proteins that arise from chromosomal translocations.[1][2] These MLL fusion proteins are hallmark drivers of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.[3] The menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent blockade of hematopoietic differentiation.[2][4]

This compound emerges as a highly potent and selective tool compound for investigating and targeting this critical protein-protein interaction.[5][6] Its ability to disrupt the menin-MLL complex leads to the downregulation of key oncogenic target genes, induction of differentiation, and potent anti-proliferative effects in MLL-rearranged leukemia models.[5][7]

Mechanism of Action

This compound functions by directly binding to menin, a scaffold protein, at the pocket that normally accommodates the N-terminus of MLL.[8] This competitive inhibition prevents the association of menin with MLL fusion proteins.[8] The dissociation of this complex from the chromatin leads to a reduction in histone H3 lysine 4 trimethylation (H3K4me3) at the promoter regions of MLL target genes, such as HOXA9 and MEIS1.[8] The subsequent downregulation of these key downstream targets results in the induction of differentiation and a potent anti-proliferative effect in MLL-rearranged leukemia cells.[5][7]

Preclinical Data

In Vitro Activity

This compound demonstrates potent and selective inhibition of the menin-MLL interaction and robust anti-proliferative activity against human AML and ALL cell lines harboring MLL rearrangements.

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (IC50) | 8 nM | - | [5][9] |

| Anti-proliferative Activity (IC50) | < 10 µM | MV4;11, MOLM-13 | [7] |

Effects on Gene Expression

Treatment with this compound leads to a significant downregulation of MLL fusion protein target genes and upregulation of myeloid differentiation markers.

| Gene | Effect | Cell Lines | Reference |

| MEIS1 | Strong Downregulation | MOLM-13, MV-4-11 | [5][7] |

| HOXA9 | Downregulation | MOLM-13, MV-4-11 | [7] |

| CD11b | Upregulation | MOLM-13, MV-4-11 | [5][7] |

| MNDA | Upregulation | MOLM-13, MV-4-11 | [5][7] |

In Vivo Efficacy

In xenograft models of human AML, this compound has demonstrated significant anti-tumor activity.

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Subcutaneous Xenograft (Mouse) | MV4;11 | 100 mg/kg, once or twice daily | Significant tumor growth inhibition | [8] |

| Subcutaneous Xenograft (Mouse) | MOLM-13 | 100 mg/kg, once or twice daily | Significant tumor growth inhibition | [8] |

Pharmacokinetics

Specific preclinical pharmacokinetic data for this compound is not publicly available. However, data for the structurally similar and well-characterized menin-MLL inhibitor MI-503 provides a useful reference. MI-503 exhibits favorable drug-like properties, including good oral bioavailability in mice.[2][4]

| Compound | Parameter | Value (in mice) | Reference |

| MI-503 | Oral Bioavailability | ~75% | [2][4] |

| MI-463 | Oral Bioavailability | ~45% | [2] |

Disclaimer: The pharmacokinetic data presented above is for MI-503 and MI-463, not this compound. This information is provided for reference purposes only, given the structural similarity of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound, adapted from protocols used for similar menin-MLL inhibitors.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (IC50) of inhibitors to the menin-MLL interaction.

Protocol:

-

Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL-derived peptide (e.g., MLL4-15), this compound, and assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Procedure:

-

Prepare a solution of menin and the fluorescently-labeled MLL peptide in the assay buffer.

-

Serially dilute this compound in the assay buffer.

-

In a 384-well black plate, add the menin/peptide solution and the diluted this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture AML/ALL cell lines (e.g., MV4;11, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Procedure:

-

Seed cells in a 96-well plate at a determined density.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in gene expression (e.g., HOXA9, MEIS1) following treatment with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Safety, pharmacodynamics, and pharmacokinetics of single doses of BAY 59-7939, an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

- 9. bioivt.com [bioivt.com]

BAY-155 and Its Target Genes in Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, a critical dependency in certain subtypes of acute leukemia. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, target genes in leukemia, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise representation of the underlying biological and experimental processes.

Introduction

Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are hematological malignancies characterized by the rapid growth of abnormal white blood cells. A specific subset of these leukemias, particularly those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the nucleophosmin 1 (NPM1) gene, are critically dependent on the interaction between the protein menin and the MLL1 histone methyltransferase.[1][2] This interaction is essential for the transcription of key leukemogenic genes, including the HOX and MEIS1 gene families, which drive proliferation and block hematopoietic differentiation.[2]

This compound is a second-generation menin-MLL inhibitor that has demonstrated significant preclinical activity in various leukemia models.[1][3] By disrupting the menin-MLL1 interaction, this compound leads to the downregulation of critical oncogenic target genes and the induction of differentiation in leukemia cells.[4][5] This guide will delve into the technical details of this compound's activity, providing a valuable resource for researchers in the field of leukemia drug development.

Mechanism of Action

This compound functions by binding to menin, a scaffold protein, thereby preventing its interaction with MLL1 and MLL1-fusion proteins.[1][2] In leukemias with KMT2A rearrangements, the MLL1 fusion protein aberrantly recruits menin to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at target gene promoters and subsequent gene activation.[2] this compound's inhibition of this interaction leads to the eviction of the MLL1 complex from these promoters, a reduction in H3K4me3 marks, and transcriptional repression of the target genes.[6]

Figure 1: Mechanism of action of this compound in MLL-rearranged leukemia.

Target Genes of this compound in Leukemia

The primary targets of this compound are the downstream effector genes of the menin-MLL1 complex. Treatment of MLL-rearranged leukemia cells with this compound leads to a significant downregulation of key proto-oncogenes and a concurrent upregulation of genes associated with myeloid differentiation.

Downregulated Target Genes

The most consistently downregulated genes following this compound treatment are critical for leukemic cell survival and proliferation.

-

MEIS1 (Myeloid Ecotropic Viral Integration Site 1): A homeobox protein that is a crucial cofactor for HOX proteins in leukemogenesis.[4][7]

-

HOXA9 (Homeobox A9): A member of the HOX gene family of transcription factors that is frequently overexpressed in AML and is essential for leukemic stem cell function.[7][8]

-

FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase that, when mutated, is a driver of AML. Menin-MLL inhibition has been shown to downregulate FLT3 expression.[7][8]

-

PBX3 (Pre-B-Cell Leukemia Homeobox 3): Another homeobox protein that cooperates with HOX proteins to promote leukemogenesis.[7][8]

Upregulated Target Genes

Inhibition of the menin-MLL interaction by this compound also induces the expression of genes that promote the differentiation of leukemic blasts into more mature myeloid cells.

-

MNDA (Myeloid Cell Nuclear Differentiation Antigen): A marker of myeloid differentiation.[4][5]

-

CD11b (Integrin Subunit Alpha M, ITGAM): A cell surface marker associated with myeloid differentiation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in preclinical leukemia models.

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | IC50 (nM) | Reference |

| MOLM-13 | AML (MLL-AF9) | 8 | [1][4] |

| MV-4-11 | AML (MLL-AF4) | 8 | [4][9] |

Table 2: Gene Expression Changes in Leukemia Cells Treated with this compound

| Gene | Cell Line | Treatment Condition | Fold Change | Reference |

| MEIS1 | MOLM-13 & MV-4-11 | This compound | Downregulated | [4][5] |

| MNDA | MOLM-13 & MV-4-11 | This compound | Upregulated | [4][5] |

| CD11b | MOLM-13 & MV-4-11 | This compound | Upregulated | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV-4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

RNA-Sequencing (RNA-Seq)

This technique is used to profile the global gene expression changes induced by this compound.

-

Cell Treatment: Treat leukemia cells with this compound or vehicle control for a specified time (e.g., 48-72 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome (e.g., human genome hg38).

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Perform differential gene expression analysis between this compound-treated and control samples to identify up- and downregulated genes.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genomic binding sites of menin and MLL1 and to assess changes in histone modifications upon this compound treatment.

-

Cell Treatment and Cross-linking: Treat leukemia cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-menin, anti-MLL1, anti-H3K4me3).

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of protein binding or histone modification enrichment.

-

Compare the peak profiles between this compound-treated and control samples to identify differential binding or modification sites.

-

Xenograft Mouse Model

This in vivo model is used to evaluate the anti-leukemic efficacy of this compound.

-

Cell Implantation: Implant human leukemia cells (e.g., MV-4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth/Leukemia Engraftment: Allow the tumors to grow to a palpable size or for leukemia to engraft in the bone marrow.

-

Treatment: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., histology, gene expression analysis).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

Figure 2: Workflow for identifying this compound target genes using RNA-Seq.

Figure 3: Logical flow from this compound administration to therapeutic outcome.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged and NPM1-mutant leukemias. Its targeted mechanism of action, which leads to the specific downregulation of key leukemogenic genes and the induction of myeloid differentiation, has been well-characterized through a variety of preclinical studies. This technical guide provides a consolidated resource for researchers, summarizing the key findings and experimental approaches used to investigate the effects of this compound in leukemia. Further research and clinical development of this compound and other menin-MLL inhibitors are warranted to translate these promising preclinical findings into effective therapies for patients.

References

- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cms.syndax.com [cms.syndax.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene expression [bio-protocol.org]

BAY-155: A Technical Whitepaper on a Potent Menin-MLL Inhibitor for Acute Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small-molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL gene rearrangements. By disrupting this interaction, this compound effectively downregulates the expression of key oncogenic genes, such as MEIS1 and HOXA9, leading to cell differentiation and potent anti-proliferative effects. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data from key studies.

Introduction

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene, located on chromosome 11q23, are associated with a poor prognosis, particularly in infant and pediatric populations. The resulting MLL fusion proteins are potent oncogenes that require interaction with the scaffold protein menin to drive their leukemogenic transcriptional program. This program is characterized by the upregulation of homeobox (HOX) genes, such as HOXA9, and their cofactor MEIS1, which together promote proliferation and block differentiation of hematopoietic progenitor cells.

The critical dependency of MLL-rearranged leukemias on the menin-MLL interaction has made it an attractive therapeutic target. This compound has emerged as a highly potent and selective inhibitor of this interaction, demonstrating significant preclinical activity in relevant leukemia models.

Mechanism of Action

This compound functions by competitively binding to a deep hydrophobic pocket on the surface of menin, the same site that recognizes and binds to the N-terminus of MLL. This direct competition disrupts the formation of the menin-MLL complex, thereby displacing it from chromatin. The dissociation of this complex from the promoters of target genes, including HOXA9 and MEIS1, leads to their transcriptional repression. The downregulation of these key downstream effectors results in the induction of myeloid differentiation, as evidenced by the upregulation of differentiation markers such as CD11b and MNDA, and a potent inhibition of leukemic cell proliferation.[1]

Below is a diagram illustrating the signaling pathway disrupted by this compound.

Caption: Signaling pathway of Menin-MLL interaction and its inhibition by this compound.

Quantitative Data

Biochemical Potency

| Compound | IC50 (nM) | Assay |

| This compound | 8 | Menin-MLL Interaction Assay |

IC50 values represent the concentration of the compound required to inhibit 50% of the menin-MLL interaction.[1]

In Vivo Efficacy in AML Xenograft Models

The anti-tumor efficacy of this compound was evaluated in subcutaneous xenograft models using human AML cell lines with MLL rearrangements.

| Cell Line | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| MV4;11 | Vehicle | - | BID | 0 |

| MV4;11 | This compound | 25 | BID | ~75 |

| MV4;11 | This compound | 50 | BID | ~90 |

| MOLM-13 | Vehicle | - | BID | 0 |

| MOLM-13 | This compound | 50 | BID | ~60 |

| MOLM-13 | This compound | 100 | BID | ~85 |

BID: twice daily. Tumor growth inhibition is estimated from graphical data.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is adapted for assessing the anti-proliferative effect of this compound on the MV4;11 human AML cell line.

Materials:

-

MV4;11 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Culture MV4;11 cells in RPMI-1640 medium to maintain exponential growth.

-

Harvest and count the cells, ensuring >95% viability.

-

Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and blank wells (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the expression of MEIS1 and HOXA9 in MOLM-13 cells following treatment with this compound.

Materials:

-

MOLM-13 cells

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green PCR Master Mix

-

Gene-specific primers for MEIS1, HOXA9, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

Treat MOLM-13 cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 48-72 hours.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reaction in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers (final concentration 0.5 µM each), and cDNA template.

-

Run the PCR on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Analyze the data using the comparative ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Subcutaneous Xenograft Model

This protocol describes the establishment of a MOLM-13 subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

MOLM-13 cells

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest MOLM-13 cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally, twice daily.

-

Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizations

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for assessing cell proliferation using the MTT assay.

Experimental Workflow: Xenograft Model

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

Conclusion

This compound is a potent and selective inhibitor of the menin-MLL interaction with demonstrated preclinical efficacy in models of MLL-rearranged acute leukemia. Its mechanism of action, involving the disruption of a key oncogenic protein-protein interaction and subsequent downregulation of critical leukemogenic genes, provides a strong rationale for its continued development as a targeted therapy for this high-risk patient population. The experimental protocols and data presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working in this field.

References

The Role of BAY-155 in MEIS1 Downregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small molecule inhibitor of the Menin-MLL1 interaction, a critical dependency in certain hematological malignancies. This technical guide provides an in-depth analysis of the mechanism by which this compound leads to the downregulation of Myeloid Ecotropic Viral Integration Site 1 (MEIS1), a key oncogenic transcription factor. We will detail the signaling pathway, present quantitative data on MEIS1 suppression, and provide comprehensive experimental protocols for the key assays used to elucidate this mechanism.

Introduction: The Menin-MLL1-MEIS1 Axis in Leukemia

In acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL1 (KMT2A) rearrangements or NPM1 mutations, the interaction between the scaffold protein Menin and the MLL1 fusion protein is essential for leukemogenesis. This complex is recruited to chromatin where it mediates the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[1] Key downstream targets of the Menin-MLL1 complex include the HOX gene clusters and MEIS1.[1]

MEIS1, a TALE (three-amino-acid loop extension) homeodomain transcription factor, is a critical co-factor for HOX proteins and plays a pivotal role in normal hematopoiesis and leukemogenesis. Its aberrant overexpression in leukemia is associated with an undifferentiated state and poor prognosis. Therefore, targeting the upstream regulators of MEIS1 transcription, such as the Menin-MLL1 interaction, represents a promising therapeutic strategy. This compound has an IC50 of 8 nM for the Menin-MLL interaction.

Mechanism of Action: this compound Disrupts the Menin-MLL1 Complex, Leading to MEIS1 Repression

This compound functions by directly binding to Menin and disrupting its interaction with the MLL1 protein. This prevents the recruitment of the MLL1 methyltransferase to the promoter and enhancer regions of its target genes, including MEIS1. The subsequent loss of H3K4me3 and H3K79me2 marks at these loci leads to a condensed chromatin state and transcriptional repression of MEIS1.[1][2][3]

Quantitative Data on MEIS1 Downregulation by this compound

In vivo studies using xenograft models of human leukemia cell lines have demonstrated a dose-dependent downregulation of MEIS1 expression following treatment with this compound.

| Cell Line | Treatment Group | Dose (mg/kg) | Duration | MEIS1 Relative Expression (Fold Change vs. Vehicle) | p-value |

| MV4;11 | Vehicle | - | 17 days | 1.0 | - |

| This compound | 25 | 17 days | ~0.25 | ≤ 0.001 | |

| This compound | 50 | 17 days | ~0.15 | ≤ 0.001 | |

| MOLM-13 | Vehicle | - | 11 days | 1.0 | - |

| This compound | 50 | 11 days | ~0.3 | ≤ 0.001 | |

| This compound | 100 | 11 days | ~0.2 | ≤ 0.001 |

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on MEIS1 expression.

Quantitative Real-Time PCR (qRT-PCR) for MEIS1 mRNA Expression

This protocol is for the quantification of MEIS1 mRNA levels in leukemia cells following treatment with this compound.

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV4;11)

-

This compound

-

Vehicle control (e.g., DMSO)

-

RNA isolation kit (e.g., Qiagen RNeasy)

-

Reverse transcription kit (e.g., Bio-Rad iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for human MEIS1 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment: Seed leukemia cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 48-96 hours).

-

RNA Isolation: Harvest cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers for MEIS1 and the housekeeping gene. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Data Analysis: Calculate the relative expression of MEIS1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

Western Blotting for MEIS1 Protein Expression

This protocol is for the detection and semi-quantification of MEIS1 protein levels.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MEIS1 (e.g., rabbit anti-MEIS1)

-

Primary antibody against a loading control (e.g., mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary anti-MEIS1 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine the occupancy of MLL1 at the MEIS1 promoter.

Materials:

-

Treated cells

-

Formaldehyde

-

Glycine

-

ChIP lysis buffer

-

Sonication equipment

-

Antibody against MLL1

-

IgG control antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Primers for the MEIS1 promoter

Procedure:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Lyse cells and shear chromatin to an average size of 200-500 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-MLL1 antibody or an IgG control overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating with proteinase K.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

qPCR Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify a region of the MEIS1 promoter known to be bound by MLL1. The results are expressed as a percentage of the input DNA.

Conclusion

This compound effectively downregulates the expression of the oncogenic transcription factor MEIS1 by disrupting the critical interaction between Menin and MLL1. This leads to the loss of activating histone marks at the MEIS1 locus and subsequent transcriptional repression. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug development who are investigating the therapeutic potential of Menin-MLL1 inhibitors. The targeted downregulation of MEIS1 by this compound underscores the promise of this therapeutic strategy for patients with MLL-rearranged and NPM1-mutant leukemias.

References

Investigating the Anti-Proliferative Effects of BAY-155: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-proliferative effects of BAY-155, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chemical probe designed for the investigation of the Menin-MLL interaction as a therapeutic target in oncology.[1] It has demonstrated significant anti-proliferative activity, particularly in models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL rearrangements.[1] The therapeutic rationale for targeting the Menin-MLL interaction stems from the critical role of this protein complex in driving the expression of leukemogenic genes.[2]

Mechanism of Action

This compound functions by disrupting the protein-protein interaction between Menin and the MLL1 protein (KMT2A). This interaction is crucial for the recruitment of the MLL1 histone methyltransferase complex to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at specific gene loci. The subsequent gene expression, including the upregulation of key oncogenes such as MEIS1 and HOXA9, is essential for the proliferation and survival of MLL-rearranged leukemia cells.[2]

By inhibiting the Menin-MLL interaction, this compound leads to the downregulation of MEIS1 and the upregulation of myeloid differentiation markers such as CD11b and MNDA, thereby promoting the differentiation of leukemic cells and inhibiting their proliferation.[3]

Signaling Pathway

The following diagram illustrates the Menin-MLL signaling pathway and the inhibitory effect of this compound.

Anti-Proliferative Activity of this compound

This compound has been evaluated for its anti-proliferative effects across a wide range of cancer cell lines. A specific therapeutic activity was observed primarily in AML and ALL models, with limited effects in most solid tumor cell lines.[1] The half-maximal inhibitory concentration (IC50) values for selected cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | < 0.01 |

| MV4-11 | Acute Myeloid Leukemia (AML) | < 0.01 |

| RS4-11 | Acute Lymphoblastic Leukemia (ALL) | < 0.01 |

| A549 | Non-Small Cell Lung Cancer | > 10 |

| MCF7 | Breast Cancer | > 10 |

| PC-3 | Prostate Cancer | > 10 |

| HCT116 | Colorectal Cancer | > 10 |

Data extracted from Brzezinka K, et al. Cancers (Basel). 2020.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-proliferative effects of this compound. The following are generalized protocols based on standard laboratory practices and methodologies cited in relevant literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at desired concentrations for 48-72 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Preclinical and Clinical Status

This compound is primarily characterized as a potent and selective preclinical tool inhibitor for target validation studies.[1] As of the latest available information, there are no registered clinical trials specifically for this compound. However, other Menin-MLL inhibitors, such as revumenib and ziftomenib, are currently in clinical development for the treatment of acute leukemias, demonstrating the therapeutic potential of this class of drugs.

Conclusion

This compound is a valuable research tool for elucidating the role of the Menin-MLL interaction in cancer. Its potent and selective anti-proliferative activity, particularly in MLL-rearranged leukemias, underscores the therapeutic promise of targeting this pathway. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the anti-cancer properties of this compound and other Menin-MLL inhibitors.

References

The Menin-MLL1 Interaction as a Therapeutic Target in Solid Tumors: A Technical Guide to BAY-155

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and Mixed-Lineage Leukemia 1 (MLL1) has emerged as a critical axis in the pathogenesis of various malignancies. While initially recognized for its central role in MLL-rearranged leukemias, recent evidence suggests its involvement in the progression of a subset of solid tumors. BAY-155, a potent and selective small molecule inhibitor of the Menin-MLL1 interaction, has been developed as a chemical probe to investigate the therapeutic potential of targeting this pathway. This technical guide provides an in-depth overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways to support further research and drug development in solid tumors.

Core Concepts: The Menin-MLL1 Axis in Cancer

Menin, a product of the MEN1 tumor suppressor gene, acts as a scaffold protein with context-dependent roles in transcriptional regulation. In certain cancers, Menin forms a complex with the histone methyltransferase MLL1. This interaction is crucial for the recruitment of the MLL1 complex to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at the promoter regions of target genes. This epigenetic modification is associated with active gene transcription. In several cancers, the Menin-MLL1 complex aberrantly activates the expression of oncogenic genes, including members of the HOX gene family and their cofactor MEIS1, promoting cell proliferation and survival. This compound functions by disrupting the protein-protein interaction between Menin and MLL1, thereby inhibiting the transcription of these downstream oncogenes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound in solid tumor models.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (Kd) | 75 nM | - | [1] |

| IC50 | 8 nM | MLL1-rearranged AML cell lines | [1][2] |

| Anti-proliferative Effects | Observed in a limited fraction of solid tumor cell lines | Multiple myeloma, liver, and colorectal cancer cell lines | [3] |

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

| Tumor Model | Treatment Regimen | Outcome | Reference |

| RKO (Colon Carcinoma) | Dosing information not specified | Limited anti-tumor activity | [1] |

| MCF7 (Breast Cancer) | Dosing information not specified | Limited anti-tumor activity | [1] |

| VCaP (Prostate Cancer) | Dosing information not specified | Limited anti-tumor activity | [1] |

Key Experimental Protocols

Detailed methodologies for cited experiments are provided below to facilitate reproducibility and further investigation.

In Vivo Solid Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in subcutaneous solid tumor xenograft models.

General Protocol:

-

Cell Culture: RKO, MCF7, and VCaP cells are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Models: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old, are used. For hormone-dependent models like MCF7 and VCaP, ovariectomized mice supplemented with estrogen pellets or castrated male mice may be required, respectively.

-

Tumor Cell Implantation:

-

Harvest cultured tumor cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the study.

-

-

This compound Administration:

-

The specific formulation, dosage, and administration schedule for this compound in these solid tumor models are not publicly available in the reviewed literature. A typical approach would involve dissolving this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administering it via oral gavage or intraperitoneal injection at a predetermined dose and frequency.

-

-

Endpoint Analysis:

-

The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or molecular profiling.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanism of action of this compound in the context of solid tumors.

Caption: Mechanism of this compound in hormone receptor-positive solid tumors.

Caption: Workflow for in vivo evaluation of this compound in xenograft models.

Discussion and Future Directions

The available preclinical data indicate that while this compound demonstrates potent and selective inhibition of the Menin-MLL1 interaction, its efficacy as a monotherapy in unselected solid tumors appears limited.[4][5] However, promising activity has been noted in specific cancer subtypes, suggesting that a biomarker-driven approach may be necessary to identify patient populations most likely to respond.[3] The involvement of the Menin-MLL1 complex in hormone receptor signaling pathways highlights a potential therapeutic avenue for hormone-dependent cancers, such as certain breast and prostate cancers.[5][6]

Future research should focus on:

-

Identifying predictive biomarkers: Comprehensive genomic and transcriptomic analyses of sensitive and resistant solid tumor models are needed to identify biomarkers that can guide patient selection.

-

Combination therapies: Investigating the synergistic potential of this compound with other targeted agents or standard-of-care chemotherapies could enhance its anti-tumor activity. For instance, combining this compound with agents that target pathways downstream of Menin-MLL1 or with hormone receptor antagonists could be a promising strategy.

-

Exploring novel solid tumor indications: Further screening of this compound across a broader range of solid tumor types, particularly those with known dependencies on transcriptional regulation, may uncover new therapeutic opportunities.

Conclusion

This compound is a valuable tool for elucidating the role of the Menin-MLL1 interaction in solid tumors. While its efficacy as a monotherapy may be restricted to specific contexts, its mechanism of action provides a strong rationale for further investigation, particularly in biomarker-defined patient populations and in combination with other anti-cancer agents. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for the scientific community to accelerate research in this promising area of cancer therapy.

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the Menin Mystery to Halt Cancer Growth - Dana-Farber [physicianresources.dana-farber.org]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to BAY-155: A Potent Menin-MLL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations. By disrupting the menin-MLL complex, this compound effectively downregulates the expression of key leukemogenic genes, such as MEIS1, and induces differentiation in leukemia cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, serving as a vital resource for researchers in the fields of oncology and drug discovery.

Chemical Structure and Properties

This compound, with the chemical name 2-Cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]non-7-yl]methyl]-1H-indole-1-acetamide, is a complex heterocyclic molecule. Its structure is optimized for high-affinity binding to the MLL-binding pocket of menin.

Chemical Structure:

Physicochemical and Pharmacokinetic Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C28H28F3N7OS | [1] |

| Molecular Weight | 567.63 g/mol | [1] |

| IC50 (Menin-MLL Interaction) | 8 nM | [1] |

| Solubility | Information not publicly available. | |

| pKa | Information not publicly available. | |

| LogP | Information not publicly available. |

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the interaction between the menin protein and the N-terminal fragment of MLL (or MLL fusion proteins). In MLL-rearranged leukemias, the fusion protein aberrantly recruits menin, which in turn recruits other chromatin-modifying enzymes to target genes, leading to their sustained expression and leukemic transformation.

By occupying the MLL binding pocket on menin, this compound prevents the formation of this oncogenic complex. This leads to the eviction of the MLL fusion protein from the chromatin of target genes, such as HOXA9 and its cofactor MEIS1. The subsequent downregulation of these genes triggers cell cycle arrest, differentiation, and ultimately apoptosis in MLL-dependent leukemia cells.[2][3]

Menin-MLL Signaling Pathway and Inhibition by this compound:

Caption: Mechanism of this compound in disrupting the Menin-MLL interaction.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. These protocols are based on established methodologies used for similar compounds and specific leukemia cell lines sensitive to menin-MLL inhibition.

Cell Culture of MLL-Rearranged Leukemia Cell Lines

Cell Lines:

-

MOLM-13: Human acute myeloid leukemia (AML) cell line with an MLL-AF9 fusion.[4][5][6]

-

MV4-11: Human biphenotypic B-myelomonocytic leukemia cell line with an MLL-AF4 fusion.[7][8][9][10]

Culture Medium:

-

MOLM-13: RPMI 1640 medium supplemented with 10-20% fetal bovine serum (FBS).[5]

-

MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.[7]

General Culture Conditions:

-

Culture cells in suspension in T-75 flasks.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[7]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture every 2-3 days by splitting the culture to a seeding density of approximately 1.0 x 10^6 cells/mL for MOLM-13 and 2 x 10^5 cells/mL for MV4-11.[5][8]

Cryopreservation:

-

Centrifuge cells and resuspend the pellet in a freezing medium composed of 70% culture medium, 20% FBS, and 10% DMSO.[5]

-

Freeze cells slowly to -80°C before transferring to liquid nitrogen for long-term storage.

Experimental Workflow for Cell Culture:

Caption: General workflow for culturing MLL-rearranged leukemia cell lines.

In Vitro Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cultured MOLM-13 or MV4-11 cells

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of changes in the expression of this compound target genes.

Materials:

-

Treated and untreated MOLM-13 or MV4-11 cells

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (MEIS1, HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

Treat cells with this compound at various concentrations and time points.

-

Harvest cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, primers, and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Logical Flow for Gene Expression Analysis:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellosaurus cell line MOLM-13 (CVCL_2119) [cellosaurus.org]

- 5. Leibniz Institute DSMZ: Details [dsmz.de]

- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]

- 7. elabscience.com [elabscience.com]

- 8. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]

- 9. MV4-11 Cells [cytion.com]

- 10. ubigene.us [ubigene.us]

The Menin-MLL Inhibitor BAY-155: A Catalyst for Myeloid Differentiation through Upregulation of CD11b and MNDA

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the impact of BAY-155, a potent and selective menin-Mixed Lineage Leukemia (MLL) inhibitor, on the gene expression of key myeloid differentiation markers, CD11b and Myeloid Nuclear Differentiation Antigen (MNDA). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, hematology, and epigenetic therapies. It details the molecular mechanisms, experimental validation, and potential therapeutic implications of this compound's activity. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action.

Introduction

Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) are aggressive hematological malignancies often characterized by chromosomal rearrangements of the KMT2A gene (encoding MLL). The interaction between the menin protein and the MLL fusion protein is a critical driver of leukemogenesis, primarily through the dysregulation of gene expression, leading to a block in differentiation and uncontrolled proliferation of hematopoietic progenitors.

This compound is a small molecule inhibitor designed to specifically disrupt the menin-MLL interaction. This disruption has been shown to induce differentiation and apoptosis in leukemia cells harboring MLL rearrangements. A key indicator of this induced differentiation is the upregulation of myeloid-specific genes. This guide focuses on the effects of this compound on two such genes: ITGAM (encoding CD11b) and MNDA.

CD11b (Integrin Subunit Alpha M, ITGAM) is a component of the Mac-1 integrin complex and a well-established marker for myeloid cells.[1] It plays a crucial role in cell adhesion, migration, and phagocytosis.[1] Its increased expression is indicative of myeloid differentiation.[2]

MNDA (Myeloid Nuclear Differentiation Antigen) is a nuclear protein predominantly expressed in the myelomonocytic lineage.[3][4] It is involved in the regulation of transcription and apoptosis, and its expression is associated with myeloid differentiation.[5][6]

This guide will delve into the quantitative effects of this compound on the expression of these two critical genes, provide the methodologies to assess these changes, and illustrate the underlying molecular pathways.

Quantitative Impact of this compound on CD11b and MNDA Gene Expression

Treatment of MLL-rearranged AML cell lines with this compound leads to a significant upregulation of both ITGAM (CD11b) and MNDA gene expression. This effect has been consistently observed in preclinical studies.[7] The following tables summarize the quantitative data on gene expression changes in the MV4-11 AML cell line following treatment with this compound.

Table 1: Differential Gene Expression of ITGAM (CD11b) and MNDA in MV4-11 Cells Treated with this compound (2µM for 24 hours)

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value |

| ITGAM | Integrin Subunit Alpha M (CD11b) | 3.85 | 2.85E-08 | 1.15E-07 |

| MNDA | Myeloid Nuclear Differentiation Antigen | 3.27 | 1.18E-11 | 6.88E-11 |

Data derived from analysis of GEO dataset GSE124813.

Signaling Pathway

This compound's mechanism of action is rooted in the disruption of the menin-MLL protein-protein interaction. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits menin to chromatin. This complex then promotes the expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for maintaining the leukemic state and blocking differentiation.

By binding to menin, this compound prevents its interaction with the MLL fusion protein. This leads to the eviction of the MLL fusion complex from the chromatin of target genes. Consequently, the expression of pro-leukemic genes like HOXA9 and MEIS1 is downregulated. The reduction in these key transcription factors lifts the differentiation block, allowing for the expression of genes associated with myeloid differentiation, including ITGAM (CD11b) and MNDA.

Experimental Protocols

The following sections detail the methodologies used to quantify the changes in CD11b and MNDA expression upon treatment with this compound.

Cell Culture and Treatment

-

Cell Lines: Human acute myeloid leukemia (AML) cell lines with MLL rearrangements, such as MV4-11 and MOLM-13, are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded at a specified density and treated with the desired concentration of this compound (e.g., 2 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

RNA Sequencing (RNA-seq)

RNA-seq is a powerful method for genome-wide expression profiling.

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq systems.

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Gene expression levels are quantified from the aligned reads using tools such as RSEM or featureCounts.

-

Differential Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value below a certain threshold (e.g., 0.05) and a log2 fold change above a specified value are considered differentially expressed.

-

Confirmatory Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to validate the RNA-seq findings for specific genes.

-

cDNA Synthesis: An equal amount of total RNA from each sample is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a qPCR instrument with a SYBR Green or probe-based detection system. Specific primers for ITGAM, MNDA, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated samples to the control samples.

Protein Expression Analysis (Flow Cytometry for CD11b)

Flow cytometry is used to measure the cell surface expression of the CD11b protein.

-

Cell Preparation: this compound-treated and control cells are harvested, washed with a suitable buffer (e.g., PBS with 2% FBS), and counted.

-

Staining: Cells are incubated with a fluorochrome-conjugated anti-human CD11b antibody (or an isotype control antibody) at a predetermined optimal concentration on ice and protected from light.

-

Acquisition: Stained cells are analyzed on a flow cytometer. Dead cells are excluded from the analysis using a viability dye (e.g., DAPI, Propidium Iodide).

-

Data Analysis: The percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) are quantified using flow cytometry analysis software (e.g., FlowJo).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the impact of this compound on gene expression.

Conclusion